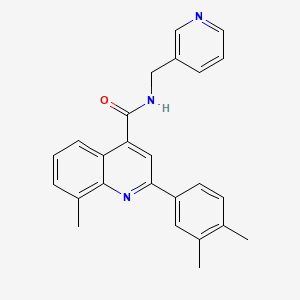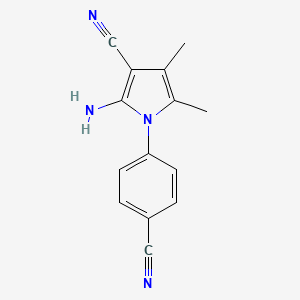
2-(2-fluorophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxazol-5-(4H)-one derivatives, including compounds similar to 2-(2-fluorophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one, often involves the Erlenmeyer–Plöchl azlactone synthesis reaction. This method is a versatile approach for preparing oxazol-5-(4H)-ones, leveraging condensation reactions between amino acids and aldehydes or ketones in the absence of solvents, yielding products with high efficiency. Rodrigues et al. (2015) discussed a synthesis route that could potentially apply to similar compounds, focusing on solvent-free conditions and avoiding preparative chromatography, with yields up to 97% (Rodrigues, Martinho, & Afonso, 2015).
Molecular Structure Analysis
Detailed structural analysis of similar compounds has been performed using techniques such as X-ray crystallography and DFT calculations. For example, the study by Somagond et al. (2018) on a Schiff base involving nitrobenzylidene and triazolylacetohydrazide highlights the importance of crystalline structure determination in understanding molecular configurations, intermolecular hydrogen bonds, and other critical features influencing the compound's chemical behavior (Somagond et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of oxazolone derivatives are influenced by their functional groups. For instance, the presence of a nitro group can enhance electrophilic aromatic substitution reactions, while fluorine atoms can affect the molecule's reactivity towards nucleophilic attacks due to their electron-withdrawing nature. Křupková et al. (2013) explored the reactivity of compounds with similar functional groups, demonstrating their potential as building blocks for synthesizing heterocyclic scaffolds (Křupková, Funk, Soural, & Hlaváč, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding the compound's behavior in different environments and applications. While specific data on 2-(2-fluorophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one might not be readily available, studies on closely related compounds provide insights into how structural variations can influence these properties. For instance, the study by Özbey et al. (2004) on benzimidazole derivatives offers comparative analyses on how different substituents affect melting points and solubility (Özbey, Kaynak, Göker, & Kuş, 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for the compound's applications. The presence of electron-withdrawing groups like fluorine and nitro groups can significantly impact the compound's acidity and reactivity. Research on similar molecules, like the work by Anto et al. (2008), which involved vibrational spectroscopic studies and ab initio calculations, helps understand how these groups influence the electronic properties and chemical reactivity of the compound (Anto, Panicker, Varghese, Philip, Temiz-Arpaci, Tekiner-Gulbas, & Yildiz, 2008).
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
Compounds structurally related to 2-(2-fluorophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one have been synthesized and evaluated for their biological activities. A study highlighted the synthesis of 4-thiazolidinone derivatives, showcasing their antimicrobial and antitubercular activities. These compounds were effective against a range of bacteria and fungi, and notably against Mycobacterium tuberculosis, indicating their potential as antimicrobial and antitubercular agents (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Optical and Nonlinear Optical Properties
Research into oxazolone derivatives has also uncovered their significant potential in the field of materials science, particularly concerning their optical properties. One study synthesized fluorescent oxazolone derivatives with high two-photon absorption cross-sections. These compounds displayed remarkable nonlinear optical properties, making them suitable for applications in photonics and as nonlinear fluorophores (Rodrigues, Mariz, Maçôas, Afonso, & Martinho, 2012).
Intermolecular Interactions and Structural Analysis
Further studies into derivatives of similar structural families have provided insights into their intermolecular interactions. For instance, analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles revealed the presence of various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π, which were studied using Hirshfeld surface analysis and supported by quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Biological Evaluation
Another line of research has focused on the synthesis and evaluation of oxazolone scaffolds for their anticancer activities. A study synthesized a series of oxazolone derivatives and tested them against various human cancer cell lines, with some compounds showing promising activity against hepatocellular and colorectal carcinoma cell lines (2020).
Propriétés
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O4/c17-13-7-2-1-6-12(13)15-18-14(16(20)23-15)9-10-4-3-5-11(8-10)19(21)22/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSIGWRBYGKUEF-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2-fluorophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)
![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)

![N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)
![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)
![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4584937.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4584945.png)
![{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4584948.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4584955.png)
![N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4584956.png)

![3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4584970.png)
